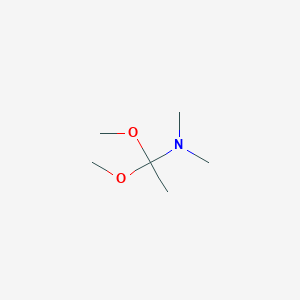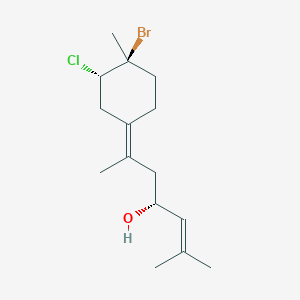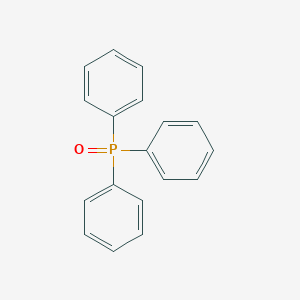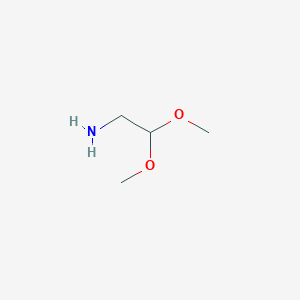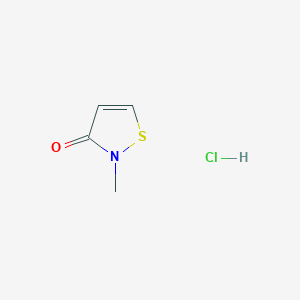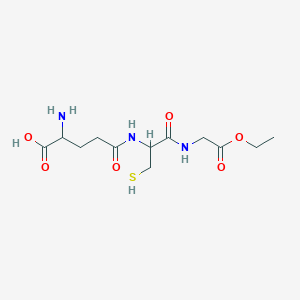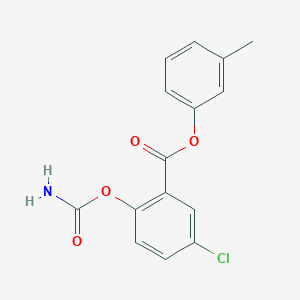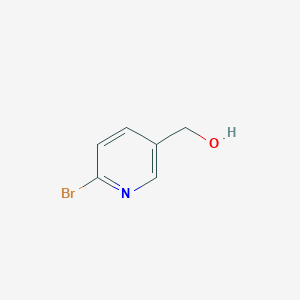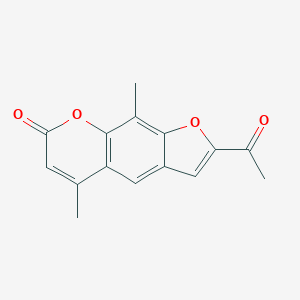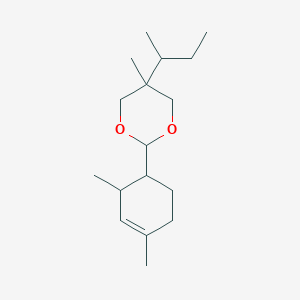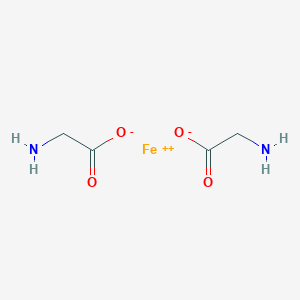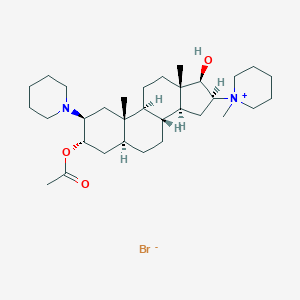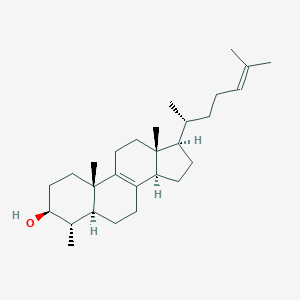
4alpha-Methylzymosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4alpha-Methylzymosterol belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, this compound is considered to be a sterol lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. In humans, this compound is involved in the pravastatin action pathway, the fluvastatin action pathway, the zoledronate action pathway, and the simvastatin action pathway. This compound is also involved in several metabolic disorders, some of which include the child syndrome pathway, lysosomal acid lipase deficiency (wolman disease), the mevalonic aciduria pathway, and the wolman disease pathway.
This compound is a 3beta-sterol that is zymosterol substituted by a 4alpha-methyl group. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a 3beta-sterol and a cholestanoid. It derives from a zymosterol.
Aplicaciones Científicas De Investigación
Plant Sterol Biosynthesis
4alpha-Methylzymosterol plays a pivotal role in plant sterol biosynthesis. In this process, the conversion of cycloartenol into functional phytosterols necessitates the removal of the two methyl groups at C-4 by an enzymic complex that includes sterol 4alpha-methyl oxidase (SMO). This process is essential for maintaining the proper levels of 4,4-dimethylsterol and 4alpha-methylsterol precursors, crucial components for plant growth and development. Notably, the plant SMO amino acid sequences possess histidine-rich motifs characteristic of membrane-bound non-haem iron oxygenases involved in lipid oxidation. The specific roles of the SMO1 and SMO2 gene families in this biosynthesis pathway have been elucidated through virus-induced gene silencing approaches in Nicotiana benthamiana. These studies underline the distinct biochemical functions of these gene families in controlling sterol levels, highlighting the sophisticated nature of sterol biosynthesis in plants (Darnet & Rahier, 2004).
Enzymological Properties in Yeast
The enzymological properties of this compound are also significant in yeast sterol biosynthesis. An enzymatic assay specific to measuring sterol 4alpha-methyl oxidase activity in Saccharomyces cerevisiae was developed, using [14C]-4,4-dimethyl-zymosterol as a substrate. This groundbreaking research allowed for the identification of immediate oxidative metabolites of 4,4-dimethyl-zymosterol by yeast 4,4-dimethyl-sterol 4alpha-methyl oxidase (ScSMO). The study also compared the activity of ScSMO with that of maize sterol-C4-methyl oxidases, revealing significant differences in substrate specificity and inhibitor sensitivities. This implies a diversity in the structure of active sites between yeast and plant sterol-4alpha-methyl oxidases, reflecting the distinct sterol biosynthetic pathways in these organisms (Darnet & Rahier, 2003).
Propiedades
Número CAS |
7448-03-5 |
|---|---|
Fórmula molecular |
C28H46O |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24,26,29H,7,9-17H2,1-6H3/t19-,20+,22-,23+,24+,26+,27-,28+/m1/s1 |
Clave InChI |
FOUJWBXBKVVHCJ-XZNMMJSVSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C |
SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |
SMILES canónico |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |
Descripción física |
Solid |
Sinónimos |
4α-Methyl-Δ8,24-cholestenol; 4α-Methyl-5α-cholesta-8(9),24-dien-3β-ol; (3β,4α,5α)-4-Methyl-cholesta-8,24-dien-3-ol; 4α-Methyl-Δ8,24-cholestenol; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


